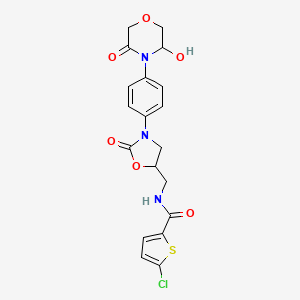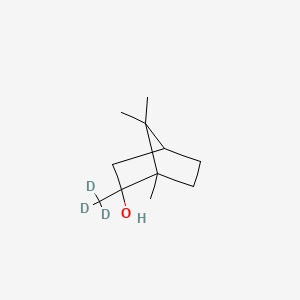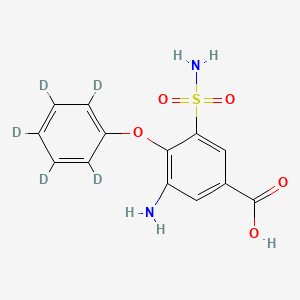
(S)-N-Boc-L-homoserine Ethyl Ester Tosylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(S)-N-Boc-L-homoserine Ethyl Ester Tosylate” is a chemical compound that is likely to be an ester derivative. Ester derivatives are commonly used in organic chemistry and are known for their pleasant smell, which contributes to the odor and flavor of fruits and flowers . This compound seems to be a combination of an alcohol and a carboxylic acid, which forms an ester .
Synthesis Analysis
The synthesis of esters like “this compound” often involves the reaction between a carboxylic acid and an alcohol . The reaction is typically promoted by a base, and the outcome can largely depend on the nature of both the ester and amine reaction partners .
Molecular Structure Analysis
The molecular structure of “this compound” is likely complex, as it is an ester derivative. Ester molecules can engage in hydrogen bonding with water, making low molar mass esters somewhat soluble in water .
Chemical Reactions Analysis
Esters like “this compound” can undergo various chemical reactions. For instance, they can participate in substitution and elimination reactions . The tosylate ester, in particular, is known to undergo subsequent reactions (typically S N 1 or S N 2) as part of a multiple-step synthesis .
Physical And Chemical Properties Analysis
Esters have unique physical and chemical properties. They are usually liquids with lower boiling points than those of the acids or alcohols of nearly equal weight . Their solubility degree in water is less than that of the corresponding acid due to the absence of a polar hydroxyl group .
科学的研究の応用
Ethyl Carbamate in Foods and Beverages
Ethyl carbamate is an example of a compound structurally related to esters, found in fermented foods and beverages. It's genotoxic and carcinogenic for several species, classified as "probably carcinogenic to humans" by the World Health Organization's International Agency for Research on Cancer (IARC). Its formation mechanisms include ethanolysis of urea during fermentation and photochemical oxidation of cyanide ions. Strategies to reduce ethyl carbamate levels in food include optimized production practices and abatement of precursors through enzymatic and chemical methods (Weber & Sharypov, 2009).
BON Heterocycles in Drug Design
Boron chelates with B–O–N (BON) motifs, akin to cyclic boronate esters, are increasingly used in drug design due to their stability and versatile reactivity. These compounds show promising applications in organic synthesis, pharmacology, and materials science. The synthesis, reactivity, and potential applications of BON heterocycles are discussed, underscoring their importance in medicinal chemistry and materials science (Golovanov & Sukhorukov, 2021).
Photocatalysis with BOC-based Materials
(BiO)2CO3 (BOC)-based materials are explored for their photocatalytic properties, suitable for applications in healthcare, sensor technology, and environmental remediation. Modification strategies to enhance visible light-driven photocatalytic performance are reviewed, including metal/BOC heterojunctions and doping with nonmetals. The applications demonstrate BOC's role in advancing photocatalysis and environmental technology (Ni et al., 2016).
Combined Fire Retardant and Wood Preservative Treatments
Research on boron compounds for fire retardancy and wood preservation is highlighted, focusing on dual-functionality systems for outdoor wood applications. The use of boron compounds demonstrates the potential for creating materials resistant to fire and biodegradation, applicable in building and construction (Marney & Russell, 2008).
Antimicrobial Agents in Food Industry
Lauric arginate ethyl ester (LAE), a cationic surfactant with low toxicity, exhibits antimicrobial activity against a broad range of microorganisms. Its application in food preservation to improve microbiological safety and quality is reviewed, including its effects on the nutritional and sensory properties of food products. This highlights the potential of LAE and similar compounds in enhancing food safety and extending shelf life (Ma et al., 2023).
作用機序
Safety and Hazards
将来の方向性
The future of ester research, including compounds like “(S)-N-Boc-L-homoserine Ethyl Ester Tosylate”, is promising. There is ongoing research to broaden the substrate scope of the amidation reaction, which is a common method for synthesizing amides from esters . This could lead to new practical applications of the amidation reaction .
特性
IUPAC Name |
ethyl (2S)-4-(4-methylphenyl)sulfonyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO7S/c1-6-24-16(20)15(19-17(21)26-18(3,4)5)11-12-25-27(22,23)14-9-7-13(2)8-10-14/h7-10,15H,6,11-12H2,1-5H3,(H,19,21)/t15-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIEKUIWRCLMXBI-HNNXBMFYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCOS(=O)(=O)C1=CC=C(C=C1)C)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCOS(=O)(=O)C1=CC=C(C=C1)C)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90724920 |
Source


|
| Record name | Ethyl N-(tert-butoxycarbonyl)-O-(4-methylbenzene-1-sulfonyl)-L-homoserinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90724920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1331892-89-7 |
Source


|
| Record name | Ethyl N-(tert-butoxycarbonyl)-O-(4-methylbenzene-1-sulfonyl)-L-homoserinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90724920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

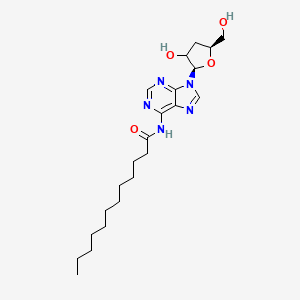
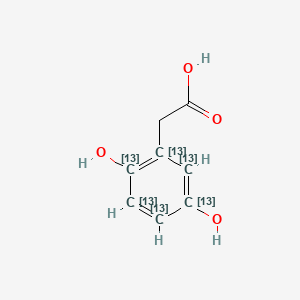

![4-Amino-1-tert-butyl-3-(2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B565189.png)

